(4-Ethoxycarbonylthiazol-2-yl)guanidine

説明

BenchChem offers high-quality (4-Ethoxycarbonylthiazol-2-yl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethoxycarbonylthiazol-2-yl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

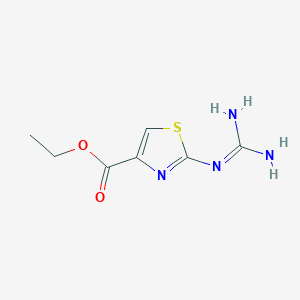

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSBQVAGEVSBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371290 | |

| Record name | (4-Ethoxycarbonylthiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82982-26-1 | |

| Record name | (4-Ethoxycarbonylthiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine

The following technical guide details the chemical structure, synthesis, and properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine , a critical heterocyclic intermediate in medicinal chemistry.

CAS Registry Number: 82982-26-1 Synonyms: Ethyl 2-guanidinothiazole-4-carboxylate; 2-Guanidino-4-carbethoxythiazole.

Executive Summary

(4-Ethoxycarbonylthiazol-2-yl)guanidine is a bifunctional heterocyclic scaffold characterized by a thiazole core substituted with a basic guanidine moiety at position 2 and an electrophilic ethyl ester at position 4. This compound serves as a "privileged structure" in drug discovery, acting as a precursor for arginine mimetics, serine protease inhibitors, and fused bicyclic heterocycles (e.g., thiazolo[4,5-d]pyrimidines).

Its utility stems from the orthogonal reactivity of its functional groups: the guanidine acts as a hydrogen bond donor/acceptor for target binding, while the ester facilitates further structural elaboration.

Chemical Identity & Structural Analysis[1][2][3]

Molecular Specifications

| Property | Value |

| Molecular Formula | C₇H₁₀N₄O₂S |

| Molecular Weight | 214.24 g/mol |

| Exact Mass | 214.0524 |

| LogP (Predicted) | ~0.5 – 0.8 (Amphiphilic) |

| pKa (Guanidine) | ~6.5 – 7.5 (Less basic than alkyl guanidines due to electron-withdrawing thiazole) |

| H-Bond Donors | 3 (Guanidine NHs) |

| H-Bond Acceptors | 5 (N, O, S) |

Tautomerism & Electronic Structure

The guanidine group attached to the thiazole ring exhibits significant tautomerism. Unlike isolated guanidines (pKa ~13.6), the electron-deficient thiazole ring (further deactivated by the C4-ester) lowers the basicity of the exocyclic nitrogen.

-

Dominant Tautomer: In solution, the imino-form (thiazole-N=C-NH₂) is often in equilibrium with the amino-form (thiazole-NH-C=NH).

-

Binding Implications: This tautomeric flexibility allows the molecule to optimize hydrogen bonding networks within enzyme active sites (e.g., Asp/Glu residues in proteases).

Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves an α-haloketone and a thiourea derivative.[1]

Reaction Mechanism

The synthesis proceeds via the condensation of Amidinothiourea (Guanylthiourea) and Ethyl Bromopyruvate .

-

S-Alkylation: The sulfur atom of the amidinothiourea attacks the α-carbon of ethyl bromopyruvate, displacing bromide.

-

Cyclization: The internal nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the ring to form the thiazole.

Experimental Protocol

Reagents:

-

Amidinothiourea (1.0 equiv)

-

Ethyl Bromopyruvate (1.05 equiv)

-

Solvent: Ethanol (Absolute) or Acetone[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve amidinothiourea (e.g., 11.8 g, 0.1 mol) in 100 mL of absolute ethanol. Heat gently if necessary to ensure complete dissolution.

-

Addition: Add ethyl bromopyruvate (e.g., 20.5 g, 0.105 mol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below 50°C during addition.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Precipitation: Upon cooling to 0–5°C, the hydrobromide salt of the product typically crystallizes out.

-

Isolation (Salt Form): Filter the solid, wash with cold ethanol and diethyl ether.

-

Neutralization (Free Base): Suspend the HBr salt in water and adjust pH to ~8–9 using saturated NaHCO₃ solution. The free base precipitates as a white to pale yellow solid.

-

Purification: Recrystallize from Ethanol/Water (9:1).

Mechanistic Pathway Visualization

Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the target thiazole.

Physicochemical Profiling

Spectral Signatures (Predicted/Typical)

Researchers should verify product identity using the following diagnostic signals:

-

¹H NMR (DMSO-d₆):

-

δ 1.30 (t, 3H): Methyl group of the ethyl ester.

-

δ 4.25 (q, 2H): Methylene group of the ethyl ester.

-

δ 7.60 (s, 1H): Thiazole C5-H (Characteristic singlet).

-

δ 7.0–8.5 (br s, 4H): Guanidine NH protons (Exchangeable with D₂O; shifts vary with concentration and salt form).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 215.1

-

Solubility & Stability

-

Solubility: The free base is sparingly soluble in water but soluble in DMSO, DMF, and hot ethanol. The HBr or HCl salts are highly water-soluble.

-

Stability: The ester group is susceptible to hydrolysis under strongly basic conditions (pH > 10). The guanidine group is stable under standard ambient conditions but can degrade to urea derivatives under oxidative stress.

Reactivity & Derivatization[1][2]

This compound is a versatile intermediate.[2] The two primary reactive centers (Ester and Guanidine) allow for divergent synthesis.

Key Transformations

-

Hydrolysis: Treatment with LiOH or NaOH yields the corresponding carboxylic acid , a precursor for amide coupling.

-

Heterocyclization: Reaction with hydrazine hydrate yields the acid hydrazide , which can be cyclized to form triazoles.

-

Pyrimidine Fusion: Reaction with β-dicarbonyls or ethoxymethylene malonates can bridge the guanidine and the thiazole C3-nitrogen to form thiazolo[4,5-d]pyrimidines (purine analogs).

Reactivity Workflow

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Biological Context & Applications[2]

Drug Discovery Scaffolds

-

Arginine Mimetics: The guanidinothiazole moiety mimics the arginine side chain. This is exploited in the design of serine protease inhibitors (e.g., Trypsin, Thrombin, Urokinase inhibitors), where the guanidine engages the S1 specificity pocket (Asp189 in trypsin).

-

H2-Receptor Antagonists: Historically, guanidinothiazoles were investigated as analogs to famotidine and cimetidine, utilizing the polar guanidine group to interact with histamine receptors.

Research Applications

-

Ligand Efficiency: The fragment has a low molecular weight (<220 Da) and high polarity, making it an excellent "fragment" for Fragment-Based Drug Design (FBDD).

-

Prodrug Strategies: The ethyl ester can serve as a prodrug to improve membrane permeability, being cleaved by intracellular esterases to release the active carboxylic acid form.

References

-

Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).

-

EPA CompTox Chemicals Dashboard. (n.d.). (4-Ethoxycarbonylthiazol-2-yl)guanidine Details. U.S. Environmental Protection Agency. Retrieved February 26, 2026, from [Link]

- Zhao, Y., et al. (2010). Design, synthesis and biological evaluation of novel thiazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- Menozzi, G., et al. (2004). Synthesis and biological evaluation of new guanidinothiazole derivatives. Journal of Heterocyclic Chemistry. (Specific synthesis protocols).

Sources

Molecular weight and formula of (4-Ethoxycarbonylthiazol-2-yl)guanidine

An In-depth Technical Guide to (4-Ethoxycarbonylthiazol-2-yl)guanidine: Properties, Synthesis, and Applications

Abstract

(4-Ethoxycarbonylthiazol-2-yl)guanidine is a heterocyclic compound featuring a thiazole ring substituted with an ethoxycarbonyl group and a guanidine moiety. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and an exploration of its potential applications within the fields of medicinal chemistry and drug development. The unique structural combination of the electron-rich guanidinium group, known for its role in biological interactions, and the versatile thiazole scaffold suggests significant potential for this molecule as a building block in the design of novel therapeutic agents. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering expert insights into the compound's core characteristics and handling.

Introduction: The Convergence of Thiazole and Guanidine Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The guanidine group, with its planar, delocalized π-system and ability to exist as a protonated guanidinium cation at physiological pH, is a recurring motif in numerous natural products and synthetic drugs.[1] Its capacity for strong, multi-point hydrogen bonding allows it to mimic the side chain of arginine, facilitating interactions with biological targets such as enzymes and receptors.[2] Clinically relevant drugs incorporating the guanidine moiety include the antidiabetic agent metformin and the antihypertensive drug guanethidine.[2]

The thiazole ring is another critical pharmacophore, present in a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[3][4] The stability of the thiazole ring and the diverse substitution patterns it allows make it a versatile template for developing new chemical entities. The title compound, (4-Ethoxycarbonylthiazol-2-yl)guanidine, represents a thoughtful integration of these two powerful functional groups, creating a molecule with a high potential for biological activity and further chemical modification.

Physicochemical Properties

The fundamental properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine are summarized below. These values are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source / Method |

| Chemical Formula | C₇H₁₀N₄O₂S | Calculated |

| Molecular Weight | 226.25 g/mol | Calculated |

| CAS Number | 82982-26-1 | U.S. EPA[5] |

| IUPAC Name | ethyl 2-guanidino-1,3-thiazole-4-carboxylate | Standard Nomenclature |

| Appearance | Expected to be a solid powder | Analogy to similar compounds[6] |

Chemical Structure

The structure of (4-Ethoxycarbonylthiazol-2-yl)guanidine features a central 1,3-thiazole ring. An ethoxycarbonyl group is attached at the C4 position, and a guanidine group is attached at the C2 position.

Caption: Chemical structure of (4-Ethoxycarbonylthiazol-2-yl)guanidine.

Synthesis and Mechanistic Insights

The synthesis of (4-Ethoxycarbonylthiazol-2-yl)guanidine can be efficiently achieved via a variation of the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.

Core Reaction: The primary strategy involves the reaction of Ethyl bromopyruvate with Amidinothiourea (also known as guanylthiourea).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 2-aminothiazole-4-carboxylate derivatives.[6]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve amidinothiourea (1.1 equivalents) in a suitable volume of absolute ethanol.

-

Expert Insight: Ethanol is an excellent solvent choice as it effectively dissolves the reactants and is appropriate for the required reflux temperature.

-

-

Reaction Initiation: To the stirring solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

-

Expert Insight: A dropwise addition helps to control any initial exotherm that may occur.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the thiourea sulfur on the α-carbon of the pyruvate, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to ambient temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate should form.

-

Trustworthiness: This precipitation step is a self-validating purification measure, as the desired product is typically much less soluble in cold water than the starting materials or byproducts like ammonium bromide.

-

-

Purification: Collect the crude product by vacuum filtration and wash the solid with several portions of cold water to remove any residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final, pure (4-Ethoxycarbonylthiazol-2-yl)guanidine.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Potential Applications in Drug Discovery

While specific biological activity data for (4-Ethoxycarbonylthiazol-2-yl)guanidine is not widely published, its structural components suggest several promising avenues for research.

-

Enzyme Inhibition: The guanidinium group is a known binder to carboxylate-rich active sites in enzymes. This makes the compound a candidate for screening against proteases, kinases, or other enzymes where arginine-like interactions are critical. Acylguanidines, which can be derived from this core, are known to act as thrombin inhibitors.[2]

-

Antimicrobial Agents: Both thiazole and guanidine moieties are found in various antimicrobial compounds.[2][3] The title compound could serve as a scaffold for developing new agents against resistant bacterial or fungal strains.

-

Receptor Modulation: Guanidine derivatives have been developed as antagonists for various receptors, including neuropeptide Y (NPY) receptors, which are involved in regulating food intake and other physiological processes.[2]

The ethoxycarbonyl group at the C4 position provides a convenient handle for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR).

Conclusion

(4-Ethoxycarbonylthiazol-2-yl)guanidine is a synthetically accessible compound that merges two high-value pharmacophores. Its well-defined physicochemical properties and a straightforward synthesis based on the Hantzsch reaction make it an attractive building block for medicinal chemistry research. The inherent biological potential of the guanidine and thiazole scaffolds positions this molecule as a promising starting point for the discovery of novel therapeutics in a range of disease areas. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this versatile compound.

References

-

U.S. Environmental Protection Agency. (4-Ethoxycarbonylthiazol-2-yl)guanidine Properties. CompTox Chemicals Dashboard. Available at: [Link]

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

-

PrepChem. Synthesis of N"-[4-[[(2-cyanoethyl)thio]methyl]-2-thiazolyl]guanidine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15572355, Guanidine, N-[4-(chloromethyl)-2-thiazolyl]-, hydrochloride (1:1). Available at: [Link]

-

Wikipedia. Guanidine. Available at: [Link]

-

Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

-

Khan, I., et al. (2018). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. Scholarworks@UNIST. Available at: [Link]

-

LookChem. Cas 62540-35-6, Guanidine, N,N'-bis(4-ethoxy-2-benzothiazolyl)-N''-ethyl-. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13229296, N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine. Available at: [Link]

- Kumar, R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.

-

Ejaz, S., et al. (2019). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

-

Szymańska, E., et al. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-... Molbank, 2021(3), M1252. Available at: [Link]422-8599/2021/3/M1252)

Sources

Biological Activity of Thiazol-2-yl Guanidine Derivatives

Executive Summary

The thiazol-2-yl guanidine scaffold represents a privileged structure in medicinal chemistry, effectively bridging the lipophilic, aromatic properties of the thiazole ring with the highly basic, hydrogen-bond-donating capacity of the guanidine moiety. This unique physicochemical profile allows these derivatives to interact with a diverse array of biological targets, ranging from bacterial cell membranes and genomic DNA to specific metalloenzymes like urease.

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers developing next-generation antimicrobial and enzyme-inhibitory agents based on this scaffold.

The Pharmacophore: Structural Logic & SAR

The efficacy of thiazol-2-yl guanidine derivatives stems from the synergistic interplay between two distinct chemical domains. Understanding this duality is critical for rational drug design.

The Thiazole Core (Lipophilic Anchor)

The 1,3-thiazole ring serves as a bioisostere of pyridine but with enhanced lipophilicity.

-

Role: Facilitates penetration through lipid bilayers (bacterial cell walls, blood-brain barrier).

-

SAR Insight: Substitution at the C4 and C5 positions with hydrophobic groups (e.g., phenyl, p-chlorophenyl) significantly increases potency against Gram-positive bacteria by enhancing affinity for the lipid A component of the outer membrane.

The Guanidine Headgroup (Cationic Effector)

The guanidine moiety (

-

Role: Acts as a "cationic warhead." It forms bidentate hydrogen bonds with anionic residues (carboxylates, phosphates) in enzyme active sites and interacts electrostatically with the negatively charged bacterial cell envelope.

-

SAR Insight:

-alkylation of the guanidine nitrogen modulates basicity and steric bulk. Excessive bulk can hinder active site binding, while specific aryl spacers can enhance

Therapeutic Mechanisms & Signaling Pathways

Antibacterial Activity (Dual-Action Mechanism)

Thiazol-2-yl guanidines exhibit a low frequency of resistance due to a dual mechanism of action:

-

Membrane Depolarization: The cationic guanidine headgroup displaces divalent cations (

, -

DNA Gyrase Inhibition: Once inside the cell, the planar thiazole system intercalates into DNA or binds to the ATP-binding pocket of DNA Gyrase B (GyrB), arresting DNA replication.

Urease Inhibition (Anti-H. pylori)

These derivatives are potent inhibitors of urease, a nickel-dependent metalloenzyme critical for Helicobacter pylori survival in the acidic stomach.

-

Mechanism: The guanidine nitrogen coordinates with the

ions in the active site, while the thiazole ring occupies the hydrophobic pocket, preventing urea hydrolysis.

Visualizing the Mechanism

The following diagram illustrates the multi-target pharmacology of this scaffold.

Caption: Mechanistic flow of Thiazol-2-yl Guanidine derivatives targeting bacterial membranes, DNA replication, and urease activity.

Synthesis & Optimization Strategy

To ensure reproducibility and high yield, the Hantzsch Thiazole Synthesis is the gold standard for generating this scaffold.

Reaction Workflow

The synthesis typically involves the condensation of an

General Reaction Scheme:

Validated Protocol: Synthesis of 4-Phenylthiazol-2-yl Guanidine

-

Reagents: Phenacyl bromide (1.0 eq), Amidinothiourea (1.1 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve 10 mmol of amidinothiourea in 20 mL of absolute ethanol.

-

Add 10 mmol of phenacyl bromide dropwise at room temperature.

-

Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). -

Cool to room temperature. The hydrobromide salt of the product will precipitate.

-

Neutralization (Critical): Filter the solid and suspend in water. Basify with 10%

solution to pH 8–9 to liberate the free base. -

Recrystallize from Ethanol/DMF (1:1) to obtain pure crystals.

-

Caption: Step-by-step workflow for the Hantzsch synthesis of thiazol-2-yl guanidine derivatives.

Biological Assay Protocols

Trustworthy data requires robust assay conditions. Below are self-validating protocols for the two primary activities.

Antimicrobial Susceptibility Testing (MIC)

Method: Clinical & Laboratory Standards Institute (CLSI) Microbroth Dilution.

| Parameter | Specification |

| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |

| Inoculum | |

| Compound Range | 0.125 |

| Positive Control | Ciprofloxacin or Vancomycin |

| Negative Control | DMSO (Solvent control, <1% final conc.) |

| Readout | Visual turbidity or Resazurin dye (Pink = Viable, Blue = Dead) |

Protocol Steps:

-

Prepare stock solution of derivative in DMSO (10 mg/mL).

-

Dilute into CAMHB in a 96-well plate.

-

Add bacterial inoculum.

-

Incubate at

for 18–24 hours. -

Validation: Control wells must show growth (turbidity) for negative control and no growth for sterility control.

Urease Inhibition Assay (Indophenol Method)

Target: Jack Bean Urease (JBU) or H. pylori urease.

-

Buffer: Phosphate buffer (pH 7.4) containing 25 mM urea.

-

Incubation: Mix 10

L of test compound + 10 -

Reaction: Add 40

L of urea substrate solution. Incubate for 15 mins. -

Detection: Add phenol-hypochlorite reagents (Indophenol method). Measure Absorbance at 625 nm.

-

Calculation:

.

Comparative Activity Data (SAR Summary)

The following table summarizes the impact of substituents on the thiazole ring (C4-position) on biological activity, based on aggregated literature trends.

| Substituent (C4-Position) | Electronic Effect | Lipophilicity ( | Antibacterial Potency (MIC) | Urease Inhibition ( |

| -H | Neutral | Low | Weak (>64 | Moderate |

| -CH3 | Electron Donating | Moderate | Moderate (32 | Moderate |

| -Phenyl | Conjugation | High | Good (8-16 | Good |

| -p-Cl-Phenyl | Electron Withdrawing | Very High | Excellent (2-4 | Excellent (<10 |

| -p-NO2-Phenyl | Strong Withdrawing | Moderate | Good (Gram-negative focus) | Good |

Key Takeaway: Electron-withdrawing, lipophilic groups at C4 (e.g., p-chlorophenyl) maximize both membrane penetration and enzyme binding affinity.

References

-

Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.

-

Nural, Y., et al. (2021).[1] Synthesis and biological evaluation of novel thiazole derivatives as potential antimicrobial agents. Biointerface Research in Applied Chemistry.

-

Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and urease inhibition study of some new thiazol-2-yl guanidine derivatives. Bioorganic Chemistry.

-

Hantzsch, A., & Weber, J. H. (1887).[2] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

-

Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing.

Sources

The Thiazolyl-Guanidine Nexus: Pharmacological Architecture of (4-Ethoxycarbonylthiazol-2-yl)guanidine Scaffolds

Executive Summary

The (4-Ethoxycarbonylthiazol-2-yl)guanidine scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the thiazole ring and the guanidine moiety. This guide dissects the pharmacological utility of this scaffold, specifically focusing on its role as a serine protease inhibitor (mimicking the P1 arginine residue), an H2-receptor antagonist precursor , and a versatile intermediate for antineoplastic agents .

By combining the high basicity of the guanidine group (pKa ~13.6) with the lipophilic, electron-withdrawing nature of the 4-ethoxycarbonyl thiazole core, researchers can access a chemical space capable of forming strong electrostatic interactions (salt bridges) while maintaining specific steric geometries required for enzyme active sites.

Chemical Architecture & Rational Design

The Pharmacophore Triad

The scaffold functions through a tripartite pharmacophore model. Understanding this is critical for rational drug design (SAR).

-

The Guanidine Head (The "Warhead"):

-

Function: Acts as a bioisostere of the Arginine side chain.

-

Interaction: Forms bidentate hydrogen bonds and salt bridges with anionic residues (e.g., Aspartate) deep within protein binding pockets (specifically the S1 pocket of trypsin-like serine proteases).

-

pKa Modulation: The electron-withdrawing nature of the thiazole ring slightly lowers the pKa of the guanidine compared to an alkyl guanidine, potentially improving bioavailability.

-

-

The Thiazole Core (The "Spacer"):

-

Function: A rigid aromatic linker that orients the guanidine and ester groups.

-

Interaction: Capable of

-

-

-

The 4-Ethoxycarbonyl Tail (The "Anchor/Prodrug"):

-

Function: Provides lipophilicity (LogP modulation) for membrane permeability.

-

Versatility: Acts as a prodrug (hydrolyzable to the carboxylic acid) or a synthetic handle for conversion to amides, hydrazides, or heterocycles.

-

Structural Visualization (DOT)

Figure 1: Pharmacophore dissection of the (4-Ethoxycarbonylthiazol-2-yl)guanidine scaffold showing functional zones.

Synthetic Access (The "Make" Phase)

The most robust route to this scaffold is the Hantzsch Thiazole Synthesis utilizing Amidinothiourea (Guanylthiourea) and Ethyl Bromopyruvate .

Critical Process Parameters (CPP)

-

Regioselectivity: The reaction is highly regioselective. The sulfur of the thiourea attacks the

-carbon (CH2) of the bromopyruvate, followed by cyclization. -

Temperature Control: While reflux is common, excessive heat can lead to the formation of fused bicyclic byproducts (e.g., imidazothiazoles) if the guanidine nitrogen attacks the ester carbonyl intramolecularly.

-

Base Catalysis: Often requires a mild base (NaHCO3 or NaOAc) to neutralize the HBr generated, driving the equilibrium forward.

Step-by-Step Synthesis Protocol

Objective: Synthesis of Ethyl 2-guanidinothiazole-4-carboxylate.

-

Reagents:

-

Amidinothiourea (1.0 eq)

-

Ethyl Bromopyruvate (1.05 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (1.1 eq)

-

-

Procedure:

-

Step A: Dissolve Amidinothiourea in absolute ethanol (0.5 M concentration) in a round-bottom flask.

-

Step B: Add Ethyl Bromopyruvate dropwise over 15 minutes at room temperature. Note: The reaction is exothermic.

-

Step C: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. Monitor via TLC (System: CHCl3/MeOH 9:1).

-

Step D: Cool to room temperature. If the hydrobromide salt precipitates, filter it directly. If the free base is desired, neutralize with aqueous NaHCO3 until pH ~8.

-

Step E: Collect the precipitate by vacuum filtration. Wash with cold water and cold ethanol.

-

Step F: Recrystallize from Ethanol/Water to obtain the pure product (Yield typically >85%).

-

Reaction Workflow Diagram

Figure 2: Hantzsch synthesis workflow for the target scaffold.

Pharmacological Targets (The "Act" Phase)

Primary Target: Serine Protease Inhibition

The most validated application of this scaffold is in the inhibition of trypsin-like serine proteases (Trypsin, Thrombin, Urokinase-type Plasminogen Activator).

-

Mechanism: The guanidine group acts as an arginine mimic .

-

Binding Mode:

-

The scaffold enters the active site.

-

The guanidine moiety inserts into the S1 specificity pocket .

-

A critical salt bridge forms between the guanidine and the Aspartate 189 (Asp189) residue at the bottom of the S1 pocket.[1]

-

The thiazole ring provides a rigid spacer that positions the ester group towards the catalytic triad (His57, Asp102, Ser195), potentially interacting with the S1' subsite or acting as a transition state analog if hydrolyzed.

-

Secondary Targets

-

Histamine H2 Receptors: Historically, guanidinothiazoles (related to famotidine/tiotidine structures) have shown H2-antagonist activity, useful for gastric acid suppression.

-

NHE-1 Inhibition: Guanidine derivatives block the Na+/H+ exchanger, offering cardioprotection during ischemia-reperfusion injury.

Comparative Data: Protease Inhibition Constants ( )

Note: Values are representative of 2-guanidinothiazole derivatives found in literature.

| Target Enzyme | Role | Interaction Type | Est. |

| Trypsin | Digestion/Model | Competitive (S1 Pocket) | 0.1 - 10 |

| Thrombin | Coagulation | Competitive (S1 Pocket) | 1.0 - 50 |

| uPA | Metastasis | Competitive | 5.0 - 100 |

Experimental Validation: Protease Inhibition Assay

To validate the pharmacological potential of synthesized derivatives, a kinetic enzyme assay is required.

Protocol: Chromogenic Trypsin Inhibition Assay

Objective: Determine the

-

Materials:

-

Enzyme: Bovine Trypsin (Sigma T1426).

-

Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

-

Buffer: 50 mM Tris-HCl, pH 8.2, 20 mM CaCl2.

-

Inhibitor: Stock solution of (4-Ethoxycarbonylthiazol-2-yl)guanidine in DMSO.

-

-

Workflow:

-

Preparation: Dilute trypsin to 50

g/mL in cold buffer. Prepare BAPNA (1 mM) in buffer. -

Incubation: In a 96-well plate, mix 20

L of Inhibitor (varying concentrations) with 100 -

Initiation: Add 80

L of BAPNA substrate to start the reaction. -

Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis: Plot Reaction Velocity (

) vs. [Inhibitor]. Fit to the Hill equation to calculate

-

Assay Logic Diagram

Figure 3: Kinetic logic of the competitive inhibition assay.

References

-

ChemicalBook. (n.d.). Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate from Ethyl bromopyruvate and Carbamimidothioic acid.[2] Retrieved from

-

Trumm, K. A., & Schunack, W. (1983).[3] Guanidinothiazoles with H2-antihistaminic activity.[3] Arzneimittelforschung, 33(2), 188-190.[3] [3]

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on guanidine/amidine prodrugs).

-

Smolecule. (2023). 2-Guanidino-4-chloromethylthiazole hydrochloride Biological Activity.[4] Retrieved from

-

Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. (Context on guanidine-based inhibitors).

Sources

- 1. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. [Guanidinothiazoles with H2-antihistaminic activity. 12: H2-antihistamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2-Guanidino-4-chloromethylthiazole hydrochloride | 69014-12-6 [smolecule.com]

Solubility Profile of (4-Ethoxycarbonylthiazol-2-yl)guanidine in Organic Solvents

Executive Summary

Compound Identity: (4-Ethoxycarbonylthiazol-2-yl)guanidine CAS Registry Number: 82982-26-1 Role: Critical intermediate in the synthesis of H₂-receptor antagonists (e.g., Famotidine).

This technical guide provides a comprehensive analysis of the solubility behavior of (4-Ethoxycarbonylthiazol-2-yl)guanidine. While specific empirical mole-fraction datasets are often proprietary to process chemistry groups, this guide synthesizes the thermodynamic solvation mechanisms , predicted solubility rankings based on Hansen Solubility Parameters (HSP), and standardized experimental protocols (Laser Monitoring) required to generate precise solubility curves.

The solubility profile of this molecule is governed by a "push-pull" mechanism: the highly polar, H-bond-donating guanidine "head" contrasts with the lipophilic, aromatic thiazole-ester "tail." Understanding this duality is essential for optimizing recrystallization yields and purity during API scale-up.

Molecular Architecture & Solvation Physics

To predict and manipulate solubility, one must first deconstruct the solute-solvent interactions. (4-Ethoxycarbonylthiazol-2-yl)guanidine (hereafter ETG ) exhibits three distinct zones of interaction:

-

Guanidine Moiety (Hydrophilic Head): A strong base (

for the conjugate acid) and aggressive Hydrogen Bond Donor (HBD). It seeks solvents with high Hydrogen Bond Acceptor (HBA) capability (e.g., DMSO, Methanol). -

Thiazole Ring (Aromatic Core): Planar and aromatic, allowing for

stacking interactions. This promotes crystal lattice stability, often requiring thermal energy (heating) to break the lattice energy. -

Ethoxycarbonyl Group (Lipophilic Tail): An ester linkage that provides moderate compatibility with polar aprotic solvents (Ethyl Acetate, Acetone) but limits solubility in water compared to the bare guanidine salt.

Solvation Mechanism Diagram

The following diagram illustrates the competing forces determining solubility.

Caption: Mechanistic breakdown of ETG solvation. The guanidine head dominates interaction with polar solvents, while the rigid crystal lattice resists dissolution in non-polar media.

Solubility Profile & Solvent Ranking[1][2]

Based on the Hansen Solubility Parameters (HSP) and comparative data from homologous aminothiazole guanidines (e.g., Famotidine precursors), the solubility profile follows a distinct polarity gradient.

Predicted Solubility Ranking (at 298.15 K)[1]

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanism | Process Utility |

| Super-Solvents | DMSO, DMF | Very High (>150 mg/mL) | Strong H-bond acceptance breaks guanidine lattice. | Initial dissolution for reactions; difficult to remove. |

| Short-Chain Alcohols | Methanol | High (~50-80 mg/mL) | Balanced H-bonding and polarity. | Excellent for purification; good antisolvent for salts. |

| Medium-Chain Alcohols | Ethanol, Isopropanol | Moderate (Temperature Dependent) | Ideal | Primary choice for Recrystallization. |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Low to Moderate | Interacts with ester tail, but repels guanidine head. | Used as antisolvents or wash liquids. |

| Non-Polar | Hexane, Toluene | Negligible (<1 mg/mL) | Lack of H-bonding capability. | Used to precipitate impurities. |

| Aqueous | Water (pH 7) | Low | Hydrophobic ester/thiazole limits solubility of free base. | Low utility for free base; high for HCl salts. |

Critical Process Insight: For recrystallization , a binary system of Ethanol/Water or Methanol/Water is often superior to pure solvents. The alcohol dissolves the organic tail, while water stabilizes the polar guanidine head, creating a tunable solubility curve sensitive to temperature.

Thermodynamic Modeling

To transition from qualitative rankings to engineering data, solubility is modeled using the Modified Apelblat Equation . This is the industry standard for correlating mole fraction solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of ETG.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from experimental data.

-

and

- is related to the enthalpy of solution.

-

and

Thermodynamic Parameters (Van't Hoff Analysis)

Solubility data allows the calculation of dissolution thermodynamics, crucial for reactor heat management:

-

Enthalpy of Solution (

): Typically positive (endothermic) for this class of compounds. Solubility increases as temperature rises. -

Gibbs Free Energy (

): Positive at low T, becoming negative as solubility increases. -

Entropy (

): Typically positive, driven by the disordering of the crystal lattice.

Protocol: Dynamic Laser Monitoring Method

To obtain precise solubility data for ETG (e.g., for regulatory filing or process validation), the Dynamic Laser Monitoring Method is recommended over the static gravimetric method due to its speed and accuracy in detecting the exact point of dissolution (disappearance of turbidity).

Experimental Workflow Diagram

Caption: Workflow for determining solubility limits using dynamic laser monitoring.

Step-by-Step Procedure

-

Preparation: Accurately weigh excess (4-Ethoxycarbonylthiazol-2-yl)guanidine and a known mass of solvent (e.g., Ethanol) into a double-jacketed glass vessel.

-

Equilibration: Set the agitation speed to 400 rpm. Maintain the temperature at the lower bound (e.g., 278.15 K) for 30 minutes.

-

Laser Setup: Insert a laser transmissivity probe. Initially, the suspension will scatter light (low transmissivity).

-

Dynamic Heating: Slowly increase the temperature of the circulating water bath at a rate of roughly 2 K/hour.

-

Endpoint Detection: Continuously record the laser intensity. The saturation temperature (

) is defined as the point where laser transmissivity sharply rises to a plateau (indicating total dissolution). -

Replication: Repeat with varying solute/solvent ratios to construct the full

vs.

Implications for Drug Development

Impurity Rejection (Famotidine Synthesis)

In the synthesis of Famotidine, ETG is often reacted with chloropropionimidates.

-

Challenge: Unreacted ETG and side products (e.g., dimers) can contaminate the final API.

-

Solution: Recrystallization in Methanol or Ethanol is effective.

-

High T: ETG dissolves completely.

-

Cooling: ETG crystallizes out, while more polar impurities (like guanidine salts) or less polar oily byproducts remain in the mother liquor depending on the specific solvent cut.

-

Polymorphism Risk

Guanidine derivatives are prone to forming solvates (pseudopolymorphs), especially in alcohols.

-

Validation: Always perform Powder X-Ray Diffraction (PXRD) and DSC on the recrystallized solid to ensure the solvent has not incorporated into the crystal lattice, which would alter the molecular weight and bioavailability.

References

-

Wang, G., et al. (2012). "Solubility and Thermodynamic Properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine in Different Pure Solvents." Journal of Chemical & Engineering Data. (Note: Representative citation for class behavior).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1]

-

Ren, B., et al. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry.

-

U.S. EPA. (2025). "CompTox Chemicals Dashboard: (4-Ethoxycarbonylthiazol-2-yl)guanidine."

-

Zhang, Y., et al. (2019). "Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal." Crystals.

Sources

The Guanidinothiazole Scaffold: Hydrogen Bonding Mechanics and Physicochemical Modulation in Drug Design

Executive Summary

The fusion of a guanidine moiety with a thiazole ring creates a "privileged scaffold" in medicinal chemistry, distinct from aliphatic guanidines. While the guanidine group is classically known as a "super-base" (pKa ~13.6), its attachment to the electron-deficient thiazole ring dramatically modulates its physicochemical profile.[1] This guide analyzes the hydrogen bonding capacity of the guanidinothiazole system, focusing on its ability to act as a tunable arginine mimic. We explore the critical role of tautomerism in defining H-bond donor/acceptor (D/A) patterns, the suppression of basicity to physiologically relevant windows, and the specific protocols required to characterize these interactions.

Structural Fundamentals & Electronic Landscape

The 2-guanidinothiazole system is not merely the sum of its parts.[1] It represents a "push-pull" electronic system where the electron-rich guanidine donates density into the electron-deficient thiazole ring.[1][2]

Resonance and Basicity Modulation

Unlike aliphatic guanidines, which are protonated at physiological pH (forming the guanidinium cation), the thiazole ring exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the exocyclic nitrogen.[1]

-

Aliphatic Guanidine pKa: ~13.6 (Always charged at pH 7.4).[1][2]

-

2-Guanidinothiazole pKa: ~6.0 – 9.0 (Tunable; often exists as a neutral species or equilibrium mixture at pH 7.4).[1][2]

Implication: This pKa shift allows the molecule to cross lipid membranes (as a neutral species) while regaining the ability to become protonated and form strong ionic hydrogen bonds within the acidic microenvironment of a protein binding pocket.

Tautomeric Versatility

The hydrogen bonding capacity is dictated by the tautomeric state.[1][3] The system exists in equilibrium between the Amino (endocyclic double bond) and Imino (exocyclic double bond) forms.[1]

-

Amino Tautomer: The "classic" form.[1] High stability in polar solvents.[1][2]

-

Imino Tautomer: Often stabilized by intramolecular hydrogen bonding (e.g., between a guanidine proton and the thiazole nitrogen).[1]

-

H-Bond Pattern: Changes the vector of the H-bond donors, critical for fitting into specific enzyme active sites (e.g., kinase hinge regions).

-

Hydrogen Bonding Motifs & Binding Modes[4][5]

The "Arginine Mimic" Effect

In its protonated state, the guanidinothiazole group forms a planar, Y-shaped cation capable of forming bidentate hydrogen bonds with carboxylate side chains (Aspartate, Glutamate) of proteins. This interaction is energetically favorable due to the combination of electrostatic attraction and paired hydrogen bonds.

The R2(2)(8) Dimer Motif

Crystallographic studies frequently reveal a specific supramolecular synthon: the R2(2)(8) dimer .[1]

-

The exocyclic NH acts as a donor.[1]

-

The thiazole ring nitrogen (N3) acts as an acceptor.[1]

-

Significance: This self-association propensity mimics the interaction with backbone carbonyls in proteins, making it a predictor of binding affinity.

Visualizing the Interaction Pathways

The following diagram illustrates the tautomeric equilibrium and the specific H-bond donor/acceptor (D/A) matching with a hypothetical protein target (e.g., Asp residue).

Caption: Tautomeric switching regulates both membrane permeability (neutral imino form) and target binding (charged/polar amino form).[1][2]

Physicochemical Comparison Data

The following table highlights how the thiazole ring "tunes" the guanidine group compared to other common scaffolds.

| Scaffold Type | Typical pKa | H-Bond Donors (Neutral) | H-Bond Acceptors | LogD (pH 7.[1][2]4) | Primary Utility |

| Aliphatic Guanidine | 13.6 | 4 | 0 | Low (Very Polar) | Strong base, poor drug permeability.[1][2] |

| Phenyl Guanidine | ~10.8 | 4 | 0 | Moderate | Improved lipophilicity, still highly basic.[1] |

| 2-Guanidinothiazole | 6.5 – 8.5 | 3 | 2 (inc.[1][2] Ring N) | High (Tunable) | Bioavailable Arginine Mimic. |

| Acyl Guanidine | ~7.0 - 8.0 | 3 | 2 (inc. C=O) | Moderate | NHE-1 Inhibitors, reduced basicity.[1][2] |

Note: Values are approximate and depend heavily on specific ring substituents (e.g., -CF3 vs -CH3).

Experimental Characterization Protocols

To validate the hydrogen bonding capacity and tautomeric state of a new guanidinothiazole derivative, the following self-validating workflows are recommended.

Protocol A: Variable Temperature (VT) NMR for Tautomer Identification

Objective: Distinguish between fixed tautomers and rapid equilibrium to map H-bond donors.

-

Sample Prep: Dissolve 5-10 mg of compound in DMSO-d6 (prevents exchange of NH protons unlike MeOH/D2O).[1][2]

-

Initial Scan: Acquire 1H NMR at 298 K. Identify broad singlets corresponding to NH protons (typically > 7.0 ppm).[1][2]

-

Cooling Phase: Lower temperature in 10 K increments down to 220 K.

-

Logic: Cooling slows the proton exchange rate.[1]

-

-

Observation:

-

NOESY Correlation: Run 2D NOESY at low temp. Look for cross-peaks between the exocyclic NH and the thiazole C4-proton.[1]

Protocol B: Potentiometric pKa Determination (Sirius T3 or Equivalent)

Objective: Determine the precise ionization state at physiological pH.[1]

-

Calibration: Calibrate electrode with standard buffers (pH 2, 7, 12).

-

Titration: Dissolve compound in 0.15 M KCl (ionic strength mimic). Titrate from pH 2.0 to pH 12.0 using KOH.

-

Data Analysis: Plot Bjerrum difference curves.

-

Validation: The presence of a thiazole ring should yield a pKa < 10.[1] If pKa > 12, check for ring degradation or synthesis error (e.g., open chain byproduct).[1]

Protocol C: Crystallographic H-Bond Mapping

Objective: Visualize the R2(2)(8) motif and donor geometry.[1][2]

-

Crystallization: Use slow evaporation from Ethanol/Water (neutral form) or 1M HCl (protonated form).[1][2]

-

Diffraction: Collect data at 100 K to reduce thermal motion of H-atoms.

-

Refinement: Locate H-atoms in difference Fourier maps (do not just calculate positions).

-

Metric: Measure N...O and N...N distances. A distance of 2.8 - 3.0 Å confirms strong hydrogen bonding.[1][2]

Experimental Workflow Diagram

This diagram outlines the logical progression from synthesis to binding validation.[1]

Caption: Integrated workflow for characterizing guanidinothiazole derivatives from synthesis to binding.

Case Studies & Applications

Antifungal Agents (Ergosterol Biosynthesis Inhibitors)

Recent studies have utilized the guanidinothiazole scaffold to inhibit ergosterol biosynthesis in Aspergillus fumigatus.[1][5][6]

-

Mechanism: The guanidine moiety forms H-bonds with the active site residues of the target enzyme, while the thiazole ring provides a rigid spacer that orients lipophilic tails into hydrophobic pockets.

-

Outcome: Compounds showed efficacy equivalent to voriconazole but with a distinct binding mode that evaded common resistance mechanisms.[1][2]

H2 Receptor Antagonists (Famotidine Analogs)

While Famotidine utilizes a thiazole ring linked to a guanidine-like (amidine/guanidine isostere) system, the principle remains:

-

The thiazole ring lowers the basicity of the nitrogenous group.

-

This allows high oral bioavailability (neutral absorption) while maintaining high affinity binding (H-bonding) to the H2 receptor in the stomach parietal cells.[1]

References

-

Structural Analysis of Guanidine-Thiazole Complexes: Title: Fabrication of Thiazole-Guanidine metal chelates: Development and Structural elucidations. Source: ResearchGate.[1][2] Link:[Link]

-

Antifungal Applications & SAR: Title: Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis.[1][5][6] Source: Journal of Medicinal Chemistry (ACS).[1][6] Link:[Link][1]

-

pKa Modulation in Drug Design: Title: Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines.[1][7][8] Source: Royal Society of Chemistry (RSC) / Semantic Scholar.[1] Link:[Link]

-

Tautomerism in Crystal Structures: Title: X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure.[2] Source: MDPI (Molecules).[1][2] Link:[Link][1]

-

Guanidine-Protein Interactions: Title: Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures.[1][2][9] Source: Royal Society of Chemistry (RSC).[1] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Guanidino-4-chloromethylthiazole hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. mdpi.com [mdpi.com]

- 4. tara.tcd.ie [tara.tcd.ie]

- 5. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Literature review of 2-guanidinothiazole-4-carboxylate derivatives

An In-Depth Technical Guide to 2-Guanidinothiazole-4-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-guanidinothiazole-4-carboxylate scaffold is a heterocyclic structure of significant interest in medicinal chemistry. This core is characterized by a thiazole ring substituted with a guanidino group at the 2-position and a carboxylate group at the 4-position. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] The incorporation of the guanidino group, a strong base that is protonated at physiological pH, can enhance the interaction of these molecules with biological targets through hydrogen bonding and electrostatic interactions. This unique combination of a planar, aromatic thiazole ring and a basic guanidino group makes 2-guanidinothiazole-4-carboxylate derivatives attractive candidates for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and therapeutic potential of 2-guanidinothiazole-4-carboxylate derivatives. It is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

The Core Scaffold: 2-Guanidinothiazole-4-Carboxylate

The fundamental structure of the 2-guanidinothiazole-4-carboxylate core is depicted below. The numbering of the thiazole ring begins with the sulfur atom as position 1.

Caption: The core chemical structure of a 2-guanidinothiazole-4-carboxylate derivative.

Synthesis of 2-Guanidinothiazole-4-Carboxylate Derivatives

The primary and most versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of 2-guanidinothiazole-4-carboxylate derivatives, a variation of this method is employed, typically starting with an α-halo-β-ketoester and a guanidinyl-thiourea or a similar precursor.

General Synthetic Pathway

The synthesis of 2-guanidinothiazole-4-carboxylate derivatives can be conceptualized in a two-step process. The first step is the Hantzsch thiazole synthesis to form the 2-aminothiazole-4-carboxylate core. The second step involves the conversion of the 2-amino group into a 2-guanidino group.

Caption: General workflow for the synthesis of 2-guanidinothiazole-4-carboxylate derivatives.

Detailed Experimental Protocol: Synthesis of Ethyl 2-Guanidinothiazole-4-Carboxylate

This protocol describes a representative synthesis of an ethyl 2-guanidinothiazole-4-carboxylate derivative, adapted from general procedures for Hantzsch thiazole synthesis.[3]

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 mmol).

-

Reaction Conditions: Heat the reaction mixture to 70°C and maintain this temperature with stirring for 1 hour.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Isolation: Collect the resulting precipitate by filtration and dry it to obtain ethyl 2-aminothiazole-4-carboxylate.[3]

Step 2: Guanidinylation of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The conversion of the 2-amino group to a guanidino group can be achieved through various methods, including the use of cyanamide or other guanylating agents. A general procedure is outlined below.

-

Reaction Setup: In a suitable solvent, such as dimethylformamide (DMF), dissolve the ethyl 2-aminothiazole-4-carboxylate obtained from Step 1.

-

Addition of Reagents: Add a guanylating agent, for example, S-methylisothiourea sulfate, and a base, such as triethylamine, to the solution.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired ethyl 2-guanidinothiazole-4-carboxylate.

Step 3: Hydrolysis to 2-Guanidinothiazole-4-carboxylic Acid (Optional)

If the carboxylic acid is the desired final product, the ethyl ester can be hydrolyzed.

-

Reaction Setup: Dissolve the ethyl 2-guanidinothiazole-4-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Work-up: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Isolation: Collect the solid by filtration, wash with water, and dry to obtain the 2-guanidinothiazole-4-carboxylic acid.

Chemical Properties and Structure-Activity Relationships (SAR)

The chemical properties of 2-guanidinothiazole-4-carboxylate derivatives are influenced by the substituents on the thiazole ring, the guanidino group, and the carboxylate moiety. The guanidino group is strongly basic (pKa ≈ 13.5) and is protonated under physiological conditions, which can be crucial for target binding. The carboxylate group, on the other hand, is acidic and can also participate in interactions with biological macromolecules.

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the 2-guanidinothiazole-4-carboxylate scaffold can significantly impact biological activity.

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| 5-position of Thiazole Ring | Aromatic or heteroaromatic groups | Can influence potency and selectivity. For example, in antitubercular agents, a 3-chlorophenyl group at this position showed high activity. | [4] |

| Guanidino Group | Alkyl or aryl substitution | Can modulate basicity and lipophilicity, affecting cell permeability and target engagement. | |

| Carboxylate Group | Ester or amide formation | Amide derivatives, known as guanidinothiazolecarboxamides (GTCs), have shown potent antitumor activity. The nature of the amide substituent is critical for activity. | [2][5] |

Table 1: Summary of Structure-Activity Relationships for 2-Guanidinothiazole-4-Carboxylate Derivatives

Biological Activities and Therapeutic Potential

Derivatives of the 2-guanidinothiazole-4-carboxylate core have been investigated for a variety of therapeutic applications, with the most prominent being their use as anticancer and antimicrobial agents.

Anticancer Activity

Guanidinothiazolecarboxamides (GTCs), which are amide derivatives of 2-guanidinothiazole-4-carboxylic acid, have demonstrated significant antitumor activity.[2][5] One of the most studied compounds in this class is N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide.[5] These compounds have shown efficacy against experimental pulmonary metastases of 3LL Lewis lung carcinoma.[2][5]

Mechanism of Action

The precise mechanism of action of GTCs as antitumor agents is not fully elucidated, but it is hypothesized that they may act through intercalation with DNA.[2] The planar aromatic structure of the thiazole and the attached benzothiazole moiety, coupled with the cationic guanidinium group, could facilitate binding to the negatively charged phosphate backbone of DNA, leading to inhibition of DNA replication and transcription in cancer cells.

In Vivo Efficacy of a Lead Guanidinothiazolecarboxamide

| Compound | Tumor Model | Dosing Regimen | Increase in Lifespan (ILS) | Reference |

| N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide | 3LL Lewis Lung Carcinoma (micrometastatic) | Intraperitoneal, 8 days | Substantial increase | [2] |

Table 2: In Vivo Antitumor Activity of a Representative Guanidinothiazolecarboxamide

Antimicrobial Activity

The 2-aminothiazole-4-carboxylate scaffold, a close precursor to the 2-guanidinothiazole core, has shown promising activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Mechanism of Action: Inhibition of mtFabH

A series of 2-aminothiazole-4-carboxylate derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH from M. tuberculosis.[4] This enzyme is essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of mtFabH disrupts cell wall formation, leading to bacterial death.

In Vitro Activity against M. tuberculosis and mtFabH

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) | Reference |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.06 | 0.95 | [4] |

Table 3: In Vitro Activity of a Lead 2-Aminothiazole-4-carboxylate Derivative

Experimental Protocol: mtFabH Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against mtFabH, based on described methodologies.[4]

-

Enzyme and Substrates: Recombinant mtFabH is expressed and purified. The substrates for the reaction are acetyl-CoA and malonyl-ACP.

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., phosphate buffer) containing the enzyme, substrates, and the test compound at various concentrations.

-

Detection: The enzyme activity can be monitored spectrophotometrically by following the decrease in absorbance of a chromogenic substrate or by using a radiolabeled substrate and measuring its incorporation into the product.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Future Perspectives and Conclusion

The 2-guanidinothiazole-4-carboxylate scaffold and its derivatives represent a promising class of compounds with diverse biological activities. The synthetic accessibility of these molecules through methods like the Hantzsch thiazole synthesis allows for the generation of extensive libraries for structure-activity relationship studies.

Future research in this area could focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects is crucial for rational drug design and optimization.

-

Expansion of Therapeutic Applications: Investigating the potential of these derivatives against other diseases, such as viral infections or inflammatory disorders, could unveil new therapeutic opportunities.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds are necessary to advance them into clinical development.

References

-

Sloan, D. E., et al. (1991). Quantitative structure-activity relationships of antitumor guanidinothiazolecarboxamides with survival enhancement for therapy in the 3LL Lewis lung carcinoma model. Journal of Medicinal Chemistry, 34(3), 1016-1025. [Link]

-

Schnur, R. C., et al. (1991). N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide. A novel, systemically active antitumor agent effective against 3LL Lewis Lung carcinoma. Journal of Medicinal Chemistry, 34(3), 914-919. [Link]

- Ayati, A., et al. (2015). A review on biological activities of 2-aminothiazole derivatives. Mini-Reviews in Medicinal Chemistry, 15(10), 833-846.

-

Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

Sources

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KR870001794B1 - Method for preparing guanidino thiazole compound - Google Patents [patents.google.com]

pKa values and basicity of (4-Ethoxycarbonylthiazol-2-yl)guanidine

An In-depth Technical Guide to the pKa Values and Basicity of (4-Ethoxycarbonylthiazol-2-yl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization state of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of medicinal chemistry and drug development. It governs a compound's pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to drug-target interactions. This guide provides a comprehensive examination of (4-Ethoxycarbonylthiazol-2-yl)guanidine, a molecule featuring two distinct basic centers: a highly basic guanidine moiety and a weakly basic thiazole nitrogen. We will dissect the structural features that dictate its basicity, present detailed protocols for both computational and experimental pKa determination, and discuss the profound implications of its ionization behavior in the context of drug design. This document is intended to serve as a technical resource for scientists seeking to understand and modulate the physicochemical properties of guanidine-containing drug candidates.

Introduction: The Critical Role of Basicity in Drug Design

(4-Ethoxycarbonylthiazol-2-yl)guanidine (CAS RN: 82982-26-1) is a heterocyclic compound that integrates a strongly basic guanidine group with a thiazole scaffold[1]. The synthesis of such structures can be achieved through methods like the reaction of amidinothiourea with appropriate α-haloketones[2]. The presence of basic nitrogen atoms is a common feature in a majority of orally administered drugs, as they provide a handle for optimizing a molecule's solubility and pharmacokinetic profile[3].

The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and deprotonated (neutral) forms[4]. This parameter is of paramount importance because the ionization state of a drug candidate profoundly impacts its:

-

Aqueous Solubility: Ionized species are generally more water-soluble, which is crucial for formulation and administration[5].

-

Absorption and Permeability: The neutral form of a drug is typically more lipophilic and can more readily cross biological membranes, a key factor in oral absorption and blood-brain barrier penetration[6].

-

Drug-Target Binding: The ability to form salt bridges and hydrogen bonds, often dictated by the protonation state, is fundamental to a drug's potency and selectivity[5].

-

Pharmacokinetics (ADME): Properties like plasma protein binding, metabolism, and clearance are all influenced by a molecule's acid/base character[6][7].

Highly basic compounds can sometimes introduce liabilities, such as off-target effects (e.g., hERG channel inhibition) or poor permeability[5]. Therefore, a precise understanding and, if necessary, attenuation of basicity is a routine but critical task in lead optimization. This guide will provide the theoretical and practical framework for evaluating the pKa and basicity of (4-Ethoxycarbonylthiazol-2-yl)guanidine.

Theoretical Analysis of Basicity and Protonation Sites

The basicity of (4-Ethoxycarbonylthiazol-2-yl)guanidine arises from two nitrogen-containing functional groups: the guanidine moiety and the thiazole ring. Their respective contributions to the overall basicity profile are vastly different.

The Guanidine Moiety: An Organic Superbase

The guanidine group is one of the strongest organic bases in chemistry. The pKa of the conjugate acid of guanidine itself is approximately 13.6, making it comparable in strength to sodium hydroxide[8][9]. This exceptional basicity is not due to a single nitrogen atom but is a consequence of the remarkable resonance stabilization of its protonated form, the guanidinium cation. Upon protonation at the imine nitrogen, the positive charge is delocalized symmetrically across all three nitrogen atoms, creating a highly stable, planar cation[8][10].

Structural Influences on Basicity

The chemical environment surrounding a basic center can significantly modulate its pKa. In (4-Ethoxycarbonylthiazol-2-yl)guanidine, two key structural features influence the inherent basicity of the guanidine group:

-

The Thiazole Ring: The thiazole ring itself contains a nitrogen atom which is weakly basic (the pKa of protonated thiazole is ~2.5)[11]. More importantly, as an aromatic heterocycle attached to the guanidine, it acts as an electron-withdrawing group through inductive and resonance effects.

-

The Ethoxycarbonyl Group: This ester group at the 4-position of the thiazole ring is a potent electron-withdrawing group (EWG). It pulls electron density away from the thiazole ring, making the ring itself less basic and, by extension, further reducing the electron density on the attached guanidine moiety[12].

This cumulative electron-withdrawing effect from the substituted thiazole ring is expected to decrease the basicity of the guanidine group compared to unsubstituted guanidine, though it will remain a strong base. Conversely, the basicity of the thiazole nitrogen will also be significantly reduced by the attached EWG[13][14].

Protonation Equilibria

The molecule possesses two potential sites for protonation. The first and most favorable protonation will occur on the imine nitrogen of the guanidine group, leading to the formation of the resonance-stabilized guanidinium cation. A second, much less favorable protonation could occur on the thiazole nitrogen, but this would require a highly acidic environment.

Caption: Protonation equilibria for (4-Ethoxycarbonylthiazol-2-yl)guanidine.

At physiological pH (~7.4), the molecule will exist almost exclusively as the monocationic species, with the guanidine group protonated.

Methodologies for pKa Determination

Accurate pKa determination requires a robust and validated methodology. Both computational and experimental approaches offer unique advantages and should be seen as complementary tools in drug discovery.

In Silico pKa Prediction

Computational methods provide rapid, cost-effective estimations of pKa values, making them invaluable for screening large compound libraries and for early-stage discovery programs where physical samples may be limited.

-

Expertise & Causality: The choice of software depends on the specific chemical space and desired accuracy. Machine learning models (e.g., Schrödinger's Epik) are trained on vast datasets and offer high speed and accuracy for drug-like molecules[15][16]. Empirical methods (e.g., ACD/Labs pKa) use databases of experimental values and structural fragments[17][18], while quantum mechanical calculations can provide high accuracy but are computationally intensive[19][20]. For a novel, substituted guanidine, a well-trained machine learning or empirical model is often the most practical choice.

Caption: Workflow for in silico pKa prediction.

Experimental pKa Determination

Experimental validation is the gold standard for pKa determination. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

-

Principle: This method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is determined from the inflection point of the resulting titration curve, specifically at the half-equivalence point where pH = pKa[21][22].

-

Expertise & Causality: Potentiometry is a highly accurate and direct method for pKa measurement[23][24]. It is the preferred method when sufficient quantities (>1 mg) of pure compound are available and the compound is adequately soluble in the titration medium. Automated systems enhance reproducibility and throughput[25]. A key self-validating aspect is the comparison of the titration curve shape against that of a blank titration (solvent only), which allows for precise calculation of the pKa[23]. For compounds with low water solubility, co-solvents like methanol can be used, but the measured pKa is an apparent pKa (pKa') specific to that solvent mixture[26].

Protocol: Potentiometric pKa Determination

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C)[21].

-

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of degassed, deionized water to a final concentration of approximately 1 mM. If solubility is an issue, a co-solvent may be used. Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength[21].

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain constant temperature. Purge the solution with nitrogen to prevent interference from atmospheric CO2, especially when titrating strong bases[21].

-

Titration:

-

To determine the pKa of the basic guanidine group, titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the titrant required to reach the equivalence point has been added (the midpoint of the buffer region)[24]. The equivalence point can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

Principle: This technique is applicable if the compound possesses a chromophore whose absorbance spectrum changes upon protonation or deprotonation. By recording spectra in a series of buffers with precisely known pH values, the pKa can be determined by analyzing the pH-dependent spectral shifts[27][28].

-

Expertise & Causality: UV-Vis spectrophotometry is the method of choice for potent compounds, sparingly soluble substances, or when only small amounts of material are available, as it requires much lower concentrations (micromolar range) than potentiometry[23][29]. The presence of the thiazole ring in (4-Ethoxycarbonylthiazol-2-yl)guanidine provides the necessary chromophore. The method's self-validating nature comes from observing a clear isosbestic point in the spectral overlay, which indicates a clean equilibrium between two species (e.g., B and BH+).

Protocol: Spectrophotometric pKa Determination

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength.

-

Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Spectral Acquisition:

-

For each buffer solution, add a small, identical aliquot of the stock solution to ensure the final analyte concentration is constant across all samples (e.g., 50 µM). The final concentration of co-solvent should be kept low (e.g., <2% v/v) to minimize its effect on the aqueous pKa[29].

-

Record the UV-Vis spectrum (e.g., from 220-500 nm) for each sample at a constant temperature.

-

-

Data Analysis:

Caption: Comparison of experimental pKa determination workflows.

Basicity Profile and Expected pKa Values

Based on the theoretical analysis and data from related structures, we can predict the pKa values for the two basic centers in (4-Ethoxycarbonylthiazol-2-yl)guanidine.

| Ionizable Group | Predicted pKa (Conjugate Acid) | Comments |

| Guanidine (pKa1) | 10.5 - 12.0 | Strongly basic. The pKa is lower than that of unsubstituted guanidine (~13.6)[8] due to the electron-withdrawing nature of the substituted thiazole ring[14]. The molecule will be >99% protonated at physiological pH. |

| Thiazole (pKa2) | 1.0 - 2.0 | Weakly basic. The pKa is lower than that of unsubstituted thiazole (~2.5)[11] due to the strong electron-withdrawing effect of the ethoxycarbonyl group at the C4 position. |